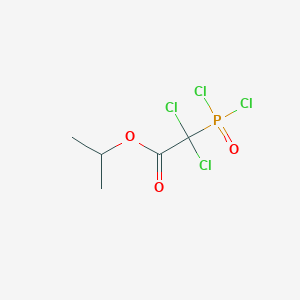
Propan-2-yl dichloro(dichlorophosphoryl)acetate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Propan-2-yl dichloro(dichlorophosphoryl)acetate is a chemical compound with a unique structure that includes both dichloro and dichlorophosphoryl groups
Preparation Methods
The synthesis of Propan-2-yl dichloro(dichlorophosphoryl)acetate typically involves the reaction of isopropyl alcohol with dichlorophosphoryl chloride and dichloroacetic acid. The reaction conditions often require a controlled environment with specific temperatures and catalysts to ensure the desired product is obtained. Industrial production methods may involve large-scale reactors and continuous flow processes to maximize yield and efficiency.
Chemical Reactions Analysis
Propan-2-yl dichloro(dichlorophosphoryl)acetate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form different products depending on the oxidizing agent used.
Reduction: Reduction reactions can lead to the formation of simpler compounds by removing chlorine atoms.
Substitution: The dichloro groups can be substituted with other functional groups using appropriate reagents and conditions.
Common reagents used in these reactions include strong acids, bases, and oxidizing agents. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
Propan-2-yl dichloro(dichlorophosphoryl)acetate has several scientific research applications:
Chemistry: It is used as a reagent in organic synthesis and as an intermediate in the production of other chemical compounds.
Biology: Research studies may explore its potential effects on biological systems, including its interactions with enzymes and other biomolecules.
Medicine: Investigations into its potential therapeutic uses, such as in drug development, are ongoing.
Industry: It is utilized in the manufacture of various industrial products, including pesticides and pharmaceuticals.
Mechanism of Action
The mechanism of action of Propan-2-yl dichloro(dichlorophosphoryl)acetate involves its interaction with specific molecular targets. The dichlorophosphoryl group can interact with nucleophiles, leading to the formation of covalent bonds. This interaction can affect various biochemical pathways and molecular processes, depending on the context in which the compound is used.
Comparison with Similar Compounds
Propan-2-yl dichloro(dichlorophosphoryl)acetate can be compared with other similar compounds, such as:
Dichlorophosphoryl chloride: Used in similar synthetic applications but lacks the isopropyl group.
Dichloroacetic acid: Shares the dichloro group but has different chemical properties and applications.
Isopropyl dichloroacetate: Similar structure but different reactivity due to the absence of the phosphoryl group.
Properties
CAS No. |
61264-36-6 |
|---|---|
Molecular Formula |
C5H7Cl4O3P |
Molecular Weight |
287.9 g/mol |
IUPAC Name |
propan-2-yl 2,2-dichloro-2-dichlorophosphorylacetate |
InChI |
InChI=1S/C5H7Cl4O3P/c1-3(2)12-4(10)5(6,7)13(8,9)11/h3H,1-2H3 |
InChI Key |
HFARPIZPWXFXPL-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)OC(=O)C(P(=O)(Cl)Cl)(Cl)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















